molecular formula C12H20INO B1442716 (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide CAS No. 1210475-90-3

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B1442716
CAS No.: 1210475-90-3
M. Wt: 321.2 g/mol
InChI Key: XQBKFRHIUXBEPA-UHFFFAOYSA-N
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Description

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a phenyl ring substituted with hydroxy and dimethyl groups, and a trimethylammonium group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (2-Hydroxy-4,5-dimethylphenyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

    Oxidation: (2-Oxo-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide.

    Reduction: (2-Hydroxy-4,5-dimethylphenyl)methanamine.

    Substitution: (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride or bromide.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.

Biology

In biological research, this compound is used as a staining agent for nucleic acids. Its ability to bind to DNA and RNA makes it useful in various molecular biology techniques.

Medicine

In medicine, this compound is explored for its potential as an antimicrobial agent. Its quaternary ammonium structure disrupts microbial cell membranes, leading to cell death.

Industry

In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Used in molecular biology for the extraction of DNA.

    Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.

Uniqueness

(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific substitution pattern on the phenyl ring. The presence of hydroxy and dimethyl groups enhances its solubility and reactivity compared to other quaternary ammonium compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-hydroxy-4,5-dimethylphenyl)methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.HI/c1-9-6-11(8-13(3,4)5)12(14)7-10(9)2;/h6-7H,8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBKFRHIUXBEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
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(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 3
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 4
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 5
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Reactant of Route 6
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide

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